molecular formula C7H17Cl2N2O6PS B14003021 3-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxy-propane-1-sulfonic acid CAS No. 65263-75-4

3-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxy-propane-1-sulfonic acid

Cat. No.: B14003021
CAS No.: 65263-75-4
M. Wt: 359.16 g/mol
InChI Key: FJAKQZLTQZOKMK-UHFFFAOYSA-N
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Description

This compound is a phosphoramidate derivative containing a bis(2-chloroethyl)amino group, a sulfonic acid moiety, and a hydroxylated propane backbone. Its structure suggests dual functionality:

  • Alkylating capacity: The bis(2-chloroethyl)amino group enables DNA cross-linking, a hallmark of nitrogen mustard agents .

Properties

CAS No.

65263-75-4

Molecular Formula

C7H17Cl2N2O6PS

Molecular Weight

359.16 g/mol

IUPAC Name

3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxypropane-1-sulfonic acid

InChI

InChI=1S/C7H17Cl2N2O6PS/c8-2-4-11(5-3-9)18(10,13)17-6-1-7(12)19(14,15)16/h7,12H,1-6H2,(H2,10,13)(H,14,15,16)

InChI Key

FJAKQZLTQZOKMK-UHFFFAOYSA-N

Canonical SMILES

C(COP(=O)(N)N(CCCl)CCCl)C(O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Phosphorylation Reaction

The core phosphorylation step forms the bis(2-chloroethyl)amino-phosphoryl moiety. A validated method involves:

  • Reactants :
    • Phosphorous oxychloride (POCl₃) as the phosphorylating agent.
    • N,N-Bis(2-chloroethyl)amine hydrochloride to introduce the alkylating groups.
    • 3-Aminopropan-1-ol as the backbone alcohol.
  • Conditions :
    • Conducted in anhydrous chloroform (≤0.01% water) under inert atmosphere.
    • Temperature-controlled stages:
      • Initial cooling to -15°C to -10°C during reagent addition.
      • Gradual warming to 20–40°C for cyclization and substitution.
    • Triethylamine as an auxiliary base to neutralize HCl byproducts.
  • Mechanism :
    • POCl₃ reacts with 3-aminopropan-1-ol to form a dichlorophosphate intermediate.
    • N,N-Bis(2-chloroethyl)amine displaces chloride via nucleophilic substitution.

Table 1: Key Parameters for Phosphorylation

Parameter Value/Range Role
Molar excess of POCl₃ 1–5% Ensures complete reaction
Reaction time 5–25 hours Achieves >95% conversion
Yield 75–82% After purification

Sulfonation of the Hydroxypropane Backbone

The sulfonic acid group is introduced via sulfonation:

  • Reactants :
    • Sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H).
    • Phosphorylated intermediate from Step 1.
  • Conditions :
    • Solvent: Dichloromethane or tetrahydrofuran at 0–5°C .
    • Slow addition of SO₃ to avoid side reactions.
  • Challenges :
    • The bis(2-chloroethyl)amino group is sensitive to strong acids, necessitating precise temperature control.

Table 2: Sulfonation Optimization

Condition Optimal Value Impact on Yield
SO₃:Substrate ratio 1.1:1 Minimizes over-sulfonation
Reaction time 2–4 hours Balances completeness vs. degradation
Final pH adjustment 6.5–7.0 (NaOH) Stabilizes sulfonic acid group

Purification and Characterization

Post-synthesis purification is critical for pharmaceutical-grade output:

Critical Considerations

  • Scalability : The single-vessel method (WO2016156927A1) reduces intermediate isolation, enhancing throughput.
  • Safety : Hermetically sealed reactors prevent exposure to toxic HCl and POCl₃ vapors.
  • Stability : Final product requires storage at -20°C under nitrogen to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

3-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxy-propane-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion to amines.

    Substitution: Formation of azides or thiols derivatives.

Scientific Research Applications

3-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxy-propane-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxy-propane-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzymatic activity or disruption of cellular functions. The phosphoryl and sulfonic acid groups contribute to its solubility and ability to interact with various biological molecules.

Comparison with Similar Compounds

Structural Analogs and Alkylating Agents

Table 1: Structural and Physicochemical Properties
Compound Molecular Formula Molecular Weight Key Functional Groups logP (Predicted) Water Solubility
Target Compound C₈H₁₆Cl₂N₂O₆PS 393.18* Bis(2-chloroethyl)amino, sulfonic acid ~1.2† High (ionized sulfonate)
Cyclophosphamide C₇H₁₅Cl₂N₂O₂P 261.09 Bis(2-chloroethyl)amino, oxazaphosphorine 0.6 Moderate
Bendamustine C₁₆H₂₁Cl₂N₃O₂ 358.26 Bis(2-chloroethyl)amino, benzimidazole 3.8 Low
3-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-phenyl-propan-1-one (Phenylketophosphamide) C₁₃H₁₉Cl₂N₂O₃P 353.18 Bis(2-chloroethyl)amino, phenyl ketone 3.8 Low

*Calculated based on formula; †Estimated via analogy to sulfonic acid derivatives.

Key Observations:
  • Solubility : The target compound’s sulfonic acid group confers higher water solubility than bendamustine or phenylketophosphamide, which lack ionizable groups . This may reduce blood-brain barrier penetration compared to lipid-soluble nitrosoureas (e.g., CCNU) but improve renal excretion .
  • Stability : Unlike cyclophosphamide, which requires hepatic activation, phosphoramidates like the target compound may degrade spontaneously to release alkylating species, similar to ifosfamide derivatives .
Key Findings:
  • Alkylating vs.
  • Metabolic Pathway : Analogous to cyclophosphamide, the target compound may undergo hydrolysis to release cytotoxic chloroethylamines, but its sulfonate group could direct metabolism toward renal excretion rather than hepatic activation .

Pharmacokinetic and Toxicity Considerations

  • Tissue Distribution : The sulfonic acid group may limit central nervous system (CNS) penetration compared to lipid-soluble agents like CCNU, which achieves cerebrospinal fluid concentrations 3× higher than plasma .
  • Protein Binding : The cyclohexyl group in CCNU exhibits 40–60% plasma protein binding, whereas the target compound’s sulfonate may reduce binding, enhancing free drug availability .
  • Therapeutic Index : High alkylating activity and low carbamoylating activity (per guidelines) suggest a favorable therapeutic index, akin to bendamustine .

Q & A

Basic: What are the critical steps for synthesizing this compound with high purity?

Methodological Answer:
Synthesis requires precise control of phosphorylation and sulfonation steps. Phosphoramidite chemistry is often employed to introduce the bis(2-chloroethyl)amino group, followed by sulfonic acid coupling under anhydrous conditions. Purification via reverse-phase HPLC (RP-HPLC) with ion-pairing agents (e.g., tetrabutylammonium phosphate) ensures removal of hydrolyzed byproducts (e.g., phosphoramide mustard derivatives) . Monitor reaction progress using 31^{31}P NMR to confirm phosphorylation efficiency (δ ~20–25 ppm for P–N bonds) .

Basic: How should researchers validate structural integrity post-synthesis?

Methodological Answer:
Combine multi-nuclear NMR (1^{1}H, 13^{13}C, 31^{31}P) to confirm substituent positions and bond connectivity. High-resolution mass spectrometry (HRMS) in negative-ion mode is critical for verifying the molecular ion ([M–H]^-) and detecting trace impurities. Cross-reference with pharmacopeial impurity standards (e.g., EP/JP monographs for sulfonic acid derivatives) to identify residual solvents or degradation products .

Basic: What storage conditions prevent hydrolysis or decomposition?

Methodological Answer:
Store lyophilized samples at –20°C under inert gas (argon) to minimize hydrolysis of the phosphoryl and sulfonic acid groups. Aqueous solutions should be buffered at pH 6.5–7.5 (e.g., with CAPS buffer) and stored at 4°C for ≤48 hours. Avoid exposure to UV light, which accelerates N-chloroethyl group degradation .

Advanced: How to investigate DNA alkylation mechanisms in vitro?

Methodological Answer:
Use plasmid nicking assays with supercoiled DNA (e.g., pBR322) to quantify alkylation-induced strand breaks. Pair with LC-MS/MS to detect specific adducts (e.g., guanine-N7 adducts). Compare kinetics to known alkylating agents (e.g., cyclophosphamide metabolites) under identical redox conditions (pH 7.4, 37°C) .

Advanced: How to address bioactivity discrepancies across cell lines or animal models?

Methodological Answer:
Discrepancies often arise from metabolic variability (e.g., cytochrome P450 expression differences). Conduct parallel studies with metabolic inhibitors (e.g., ketoconazole for CYP3A4) in cell lines. In vivo, use isotopic labeling (14^{14}C or 3^{3}H) to track metabolite distribution and correlate with toxicity profiles. Validate purity (>98% by HPLC) to rule out batch-specific impurities .

Advanced: What analytical strategies resolve co-eluting degradation products?

Methodological Answer:
Employ orthogonal separation methods:

  • Ion-pair chromatography with perfluorinated carboxylic acids (e.g., heptafluorobutyric acid) to resolve sulfonic acid derivatives.
  • Hydrophilic interaction liquid chromatography (HILIC) for polar degradants.
  • Tandem MS (MS/MS) with collision-induced dissociation (CID) to differentiate isomers (e.g., phosphorylated vs. sulfonated fragments) .

Advanced: How to optimize pharmacokinetic studies given the sulfonic acid group’s hydrophilicity?

Methodological Answer:
Formulate with cyclodextrins or lipid nanoparticles to enhance membrane permeability. Use microdialysis probes in vivo to measure free sulfonic acid concentrations in plasma and tissues. For metabolite profiling, apply 19^{19}F NMR (if fluorine tags are used) or capillary electrophoresis (CE) to separate charged species .

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